4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline
Brand Name: Vulcanchem
CAS No.: 1016711-90-2
VCID: VC6541652
InChI: InChI=1S/C18H23N3/c1-15-3-2-4-18(13-15)21-11-9-20(10-12-21)14-16-5-7-17(19)8-6-16/h2-8,13H,9-12,14,19H2,1H3
SMILES: CC1=CC(=CC=C1)N2CCN(CC2)CC3=CC=C(C=C3)N
Molecular Formula: C18H23N3
Molecular Weight: 281.403

4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline

CAS No.: 1016711-90-2

Cat. No.: VC6541652

Molecular Formula: C18H23N3

Molecular Weight: 281.403

* For research use only. Not for human or veterinary use.

4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline - 1016711-90-2

Specification

CAS No. 1016711-90-2
Molecular Formula C18H23N3
Molecular Weight 281.403
IUPAC Name 4-[[4-(3-methylphenyl)piperazin-1-yl]methyl]aniline
Standard InChI InChI=1S/C18H23N3/c1-15-3-2-4-18(13-15)21-11-9-20(10-12-21)14-16-5-7-17(19)8-6-16/h2-8,13H,9-12,14,19H2,1H3
Standard InChI Key KHQHXBNAKCNBCB-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N2CCN(CC2)CC3=CC=C(C=C3)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of:

  • A piperazine ring (six-membered diamine) substituted at the 1-position with a 3-methylphenyl group.

  • A methylaniline group linked to the piperazine via a methylene bridge (-CH₂-) at the 4-position .
    This configuration is represented by the SMILES notation: CC1=CC(=CC=C1)N2CCN(CC2)CC3=CC=C(C=C3)N . The InChIKey KHQHXBNAKCNBCB-UHFFFAOYSA-N confirms its unique stereochemical identity .

Physicochemical Properties

Key properties include:

PropertyValue
Molecular FormulaC₁₈H₂₃N₃
Molecular Weight281.40 g/mol
Predicted CCS (Ų)170.3 ([M+H]⁺ adduct)
Topological Polar Surface Area45.5 Ų (calculated)

The collision cross-section (CCS) values, derived from ion mobility spectrometry, suggest moderate molecular rigidity, which may influence its pharmacokinetic behavior .

Synthetic Pathways and Analogous Compounds

General Synthesis of Arylpiperazines

While no direct synthesis protocol for 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline is documented, analogous arylpiperazines are typically synthesized via:

  • Cyclization: Reacting substituted anilines (e.g., 3-methylaniline) with bis(2-chloroethyl)amine hydrochloride in sulfolane at 150°C .

  • Alkylation: Coupling the resulting piperazine intermediate with 4-(bromomethyl)aniline derivatives in the presence of potassium carbonate and tetrabutylammonium bromide (TBAB) .

For example, Nagaraja Naik et al. synthesized similar piperazine-quinoline derivatives using 4-(bromomethyl)quinolin-2(1H)-one and substituted arylpiperazines under phase-transfer conditions . Adapting this method, the target compound could be obtained by substituting quinoline with aniline.

Structural Analogues and Activity Trends

Comparative analysis of related compounds reveals:

CompoundKey ModificationBiological Relevance
4-[(4-Phenylpiperazin-1-yl)methyl]aniline Phenyl instead of 3-methylphenylUnreported activity
3-Methyl-4-(4-methylpiperazin-1-yl)aniline Methylpiperazine substitutionIntermediate in drug discovery

The 3-methylphenyl group in 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline may enhance lipophilicity compared to phenyl analogues, potentially improving blood-brain barrier permeability .

Predicted Physicochemical and Spectroscopic Data

Mass Spectrometry

The compound exhibits distinct mass-to-charge (m/z) ratios for various adducts:

Adductm/zPredicted CCS (Ų)
[M+H]⁺282.19648170.3
[M+Na]⁺304.17842184.8
[M-H]⁻280.18192177.1

These values aid in its identification via liquid chromatography–mass spectrometry (LC-MS) .

Spectral Characteristics

  • IR Spectroscopy: Expected peaks include N-H stretches (~3400 cm⁻¹ for aniline), aromatic C-H bends (~3000 cm⁻¹), and C-N vibrations (~1250 cm⁻¹) .

  • ¹H NMR: Anticipated signals include:

    • δ 2.3–2.8 ppm (piperazine CH₂ groups).

    • δ 3.7 ppm (benzylic CH₂ bridge).

    • δ 6.5–7.5 ppm (aromatic protons) .

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